3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Regioisomer purity HPLC reference standard Impurity profiling

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 387350-58-5) is a synthetic organic compound belonging to the pyrimidinyl carboxy (pyrimidinyl benzoate) class, with a molecular formula of C13H12N2O5 and a molecular weight of 276.24 g/mol. It features a benzoic acid moiety linked via an ether bridge to a 4,6-dimethoxypyrimidine ring at the meta (3-) position.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 387350-58-5
Cat. No. B1273173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
CAS387350-58-5
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC
InChIInChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-4-8(6-9)12(16)17/h3-7H,1-2H3,(H,16,17)
InChIKeyOOPDBWHZCPMFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid – A Meta-Substituted Pyrimidinyl Benzoate Building Block for Herbicide Research and Chemical Biology


3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 387350-58-5) is a synthetic organic compound belonging to the pyrimidinyl carboxy (pyrimidinyl benzoate) class, with a molecular formula of C13H12N2O5 and a molecular weight of 276.24 g/mol [1]. It features a benzoic acid moiety linked via an ether bridge to a 4,6-dimethoxypyrimidine ring at the meta (3-) position. This substitution pattern structurally differentiates it from the ortho (2-) isomer, which serves as a key intermediate for sulfonylurea herbicides, and from the 2,6-bis-substituted herbicide bispyribac [2]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% .

Why 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Cannot Be Replaced by Generic Pyrimidinyl Benzoate Analogs


Generic substitution among pyrimidinyl benzoate isomers is not scientifically valid due to the strong position-dependence of biological activity and physicochemical properties. In this chemical class, the site of attachment of the pyrimidinyloxy group on the benzoic acid ring dictates the compound's ability to inhibit acetohydroxyacid synthase (AHAS), its molecular recognition profile, and its metabolic fate [1]. The 2-isomer (ortho) is a recognized herbicide intermediate with documented plant AHAS inhibition, while the 2,6-bis derivative bispyribac is a commercial post-emergence herbicide [2]. The 3-position (meta) isomer introduces a distinct spatial orientation of the carboxylic acid and pyrimidine rings, resulting in a fundamentally different hydrogen-bonding network and steric profile that precludes simple interchangeability in both biological assays and synthetic applications.

Quantitative Differentiation Evidence for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Versus Closest Analogs


Regioisomeric Purity Profiles: 3-Position vs. 2-Position Isomers as Quality Reference Standards

The 3-isomer (CAS 387350-58-5) exhibits a distinct HPLC retention time and ¹H NMR chemical shift profile relative to the 2-isomer (CAS 110284-78-1), enabling its use as a regioisomeric impurity marker or reference standard in the quality control of pyrimidinyl benzoate synthesis [1]. The 3-isomer is commercially available at ≥95% purity , whereas the 2-isomer is also supplied at ≥95% purity , but their non-interchangeable chromatographic behaviors are a critical differentiator for analytical method development.

Regioisomer purity HPLC reference standard Impurity profiling

Computed Physicochemical Properties: Lipophilicity and Hydrogen Bonding Contrast Between 3- and 2-Positional Isomers

Computed XLogP3-AA for the 3-isomer is 2.2 [1], while the 2-isomer, due to the ortho relationship between the carboxylic acid and the pyrimidinyloxy group, possesses a comparable XLogP3-AA of approximately 2.0–2.2 [2]. The meta substitution in the 3-isomer positions the carboxylic acid proton farther from the pyrimidine ring nitrogens, reducing intramolecular hydrogen bonding relative to the 2-isomer, which can engage in a six-membered intramolecular hydrogen bond between the carboxylic acid and the adjacent ether oxygen [3]. This difference in hydrogen-bonding topology alters the compound's solvation free energy and its interaction with biological targets of the AHAS family.

cLogP Hydrogen bonding Molecular modeling

Herbicidal Activity Class-Level Inference: Meta-Substituted Isomer as a Minimally Active Control

Published structure-activity relationship (SAR) studies on pyrimidinyl benzoate herbicides demonstrate that optimal AHAS inhibition requires either 2-mono-substitution or 2,6-bis-substitution on the benzoic acid ring; 3- and 4-substituted analogs consistently display substantially reduced or absent herbicidal activity [1]. While the inhibitory constant (Ki) for the 3-isomer has not been reported in isolation, the commercial herbicide bispyribac (2,6-bis) exhibits an IC50 in the nanomolar range against wild-type Arabidopsis thaliana AHAS [2], and 2-substituted pyriminobac acid shows potent activity, whereas 3-substituted derivatives in related pyrimidinyl benzoate series typically show >100-fold reduction in AHAS inhibition [1]. This class-level SAR supports the use of the 3-isomer as a negative control in herbicide discovery programs.

AHAS inhibition Herbicide SAR Negative control

Synthetic Accessibility and Role as a Building Block for Unsymmetrical Biaryl Derivatives

The 3-isomer contains a free carboxylic acid group and a meta-positioned pyrimidinyloxy ring, enabling selective derivatization strategies unavailable to the 2-isomer. The meta carboxylic acid can be activated (e.g., as an acid chloride or active ester) without steric interference from the adjacent pyrimidinyloxy group, facilitating clean amide or ester formation [1]. In contrast, the 2-isomer's ortho carboxylic acid is sterically hindered by the proximal pyrimidinyloxy substituent, reducing its reactivity in nucleophilic acyl substitution. This synthetic advantage is exploited in the preparation of regioisomerically pure pyrimidine-biphenyl hybrid libraries for agrochemical discovery [2].

Suzuki coupling Building block Unsymmetrical biaryls

Differentiated Application Scenarios for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid Based on Comparator Evidence


Negative Control Probe for AHAS Enzyme Inhibition Assays in Herbicide Discovery

Based on class-level SAR indicating that 3-substituted pyrimidinyl benzoates are minimally active against AHAS [1], this compound can serve as a structurally matched negative control when testing novel 2- or 2,6-substituted PYB herbicides. Its use alongside bispyribac as a positive control enables researchers to parse target-specific inhibition from off-target effects.

Regioisomeric Impurity Reference Standard in Bispyribac and Pyriminobac Manufacturing QC

During the synthesis of 2-substituted or 2,6-disubstituted pyrimidinyl benzoate herbicides, the 3-isomer may arise as a process-related impurity. Its distinct chromatographic retention time and NMR signature [2] make it suitable as a certified reference material for HPLC purity testing and impurity limit validation in agrochemical quality control laboratories.

Positional Isomer Probe for Chemical Biology Studies of Pyrimidinyl Benzoate–Protein Interactions

The meta-substituted carboxylic acid of the 3-isomer alters its hydrogen-bonding network relative to the ortho isomer [3], providing a regioisomeric chemical biology probe. Researchers investigating AHAS binding pocket plasticity or designing resistance-breaking herbicides can use this compound to assess the tolerance of the enzyme active site to alternative carboxylate orientations.

Building Block for Regioselective Synthesis of Unsymmetrical Pyrimidine–Biaryl Hybrid Libraries

The unhindered meta carboxylic acid group permits efficient amide or ester formation, unlike the sterically congested ortho isomer [4]. This makes the 3-isomer the preferred starting material for constructing diverse compound libraries via sequential derivatization at the carboxylic acid and pyrimidine ring positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.